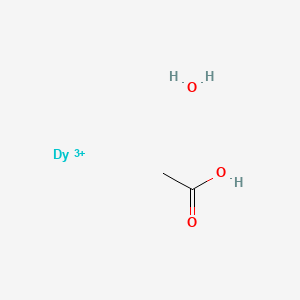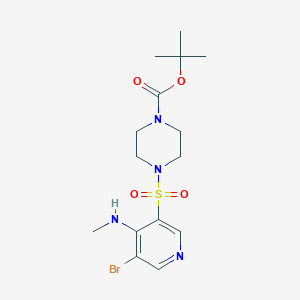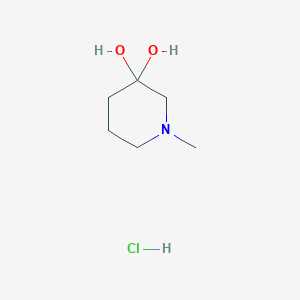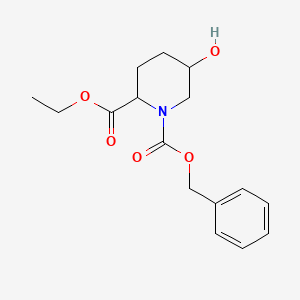![molecular formula C13H25O7P B11816675 Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)
Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a phosphinylidene group and multiple ester linkages. It is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester typically involves the reaction of 2,2-dimethylpropanoic acid with a phosphinylidene precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common solvents used in the synthesis include chloroform and ethyl acetate, which help in dissolving the reactants and facilitating the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .
化学反应分析
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides .
科学研究应用
Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester involves its interaction with specific molecular targets. The phosphinylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with metal ions, which can be utilized in catalytic processes and other applications .
相似化合物的比较
Similar Compounds
Pivalic acid:
Neopentanoic acid: Another related compound with a similar backbone but different functional groups.
Trimethylacetic acid: Similar in structure but with variations in the ester linkages.
Uniqueness
What sets Propanoic acid, 2,2-dimethyl-, 1,1’-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester apart is its unique combination of ester and phosphinylidene groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .
属性
分子式 |
C13H25O7P |
|---|---|
分子量 |
324.31 g/mol |
IUPAC 名称 |
[2,2-dimethylpropanoyloxymethoxy(hydroxymethyl)phosphanyl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H25O7P/c1-12(2,3)10(15)17-8-19-21(7-14)20-9-18-11(16)13(4,5)6/h14H,7-9H2,1-6H3 |
InChI 键 |
LBTNZSXQRTVRHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCOP(CO)OCOC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole](/img/structure/B11816593.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)

![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)




![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate](/img/structure/B11816639.png)


![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)

